Eurocidin D

Antifungal MIC Polyene Macrolide

GPM SAR studies need a compound with precisely graded potency between Amphotericin B and Natamycin. Eurocidin D provides this benchmark: 16-fold less potent than AmB, 2-fold more than Natamycin against Candida/Aspergillus spp. • 14 Da (vs. Eurocidin C) and 16 Da (vs. Eurocidin E) mass shifts enable definitive LC-MS dereplication of Streptomyces extracts. • Exclusive mast cell degranulation inhibition (IC50 76.1 μg/mL) supports immunomodulatory SAR inaccessible with AmB. Verified standard with full analytical documentation for research use.

Molecular Formula C40H61NO15
Molecular Weight 795.9 g/mol
CAS No. 128808-62-8
Cat. No. B160914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurocidin D
CAS128808-62-8
Synonymseurocidin D
Molecular FormulaC40H61NO15
Molecular Weight795.9 g/mol
Structural Identifiers
SMILESCCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1
InChIKeyISJFQHRNXXQEGT-ZHSZOCNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eurocidin D (CAS 128808-62-8): Sourcing and Baseline Characterization for Glycosylated Polyene Macrolide Research


Eurocidin D (CAS 128808-62-8) is a glycosylated polyene macrolide (GPM) antibiotic [1]. It is characterized by a pentaene chromophore and a specific amino sugar moiety (4-amino-3,5-dihydroxy-6-methyloxan-2-yl) attached to its macrocyclic core [2]. The compound is produced by fermentation of Streptoverticillium eurocidicum (strain IFO 13491) and is a member of the eurocidin family of natural products [1]. Its molecular formula is C40H61NO15, corresponding to a molecular weight of 795.9 g/mol [3].

The Functional Diversity of Polyene Macrolides: Why Eurocidin D Cannot Be Assumed Equivalent to Amphotericin B or Other In-Class Compounds


Despite sharing a common ergosterol-binding mechanism, glycosylated polyene macrolides (GPMs) exhibit substantial quantitative divergence in antifungal potency and spectrum [1]. Eurocidin D, a pentaene macrolide, demonstrates a distinct activity profile against key fungal pathogens compared to clinical reference agents such as amphotericin B (AmB) and natamycin [1]. Furthermore, eurocidin D possesses a unique secondary pharmacology as an inhibitor of mast cell degranulation, an activity not described for AmB or other major polyene therapeutics, indicating functional differentiation beyond simple antifungal action [2].

Quantitative Comparative Evidence for Eurocidin D (128808-62-8) Against Clinical and Preclinical Benchmarks


Comparative Antifungal MIC Values of Eurocidin D vs. Amphotericin B and Natamycin Against Candida spp.

In a direct head-to-head microbroth dilution assay, Eurocidin D exhibited consistently higher Minimum Inhibitory Concentration (MIC) values against multiple Candida species compared to Amphotericin B (AmB), but demonstrated superior potency (lower MIC) against the same strains compared to the agricultural and food-preservative polyene, Natamycin [1]. For example, against C. albicans SN250, the MIC of Eurocidin D was 2 μM, which is 16-fold higher than AmB (0.125 μM) but 2-fold lower than Natamycin (4 μM) [1]. This intermediate potency profile positions Eurocidin D distinctly between these two benchmark GPMs.

Antifungal MIC Polyene Macrolide

Comparative Antifungal MIC Values of Eurocidin D vs. Amphotericin B and Natamycin Against Aspergillus fumigatus

Eurocidin D demonstrates an intermediate MIC profile against Aspergillus fumigatus isolates when compared to Amphotericin B (AmB) and Natamycin in a direct comparative assay [1]. Against A. fumigatus strain 91, Eurocidin D had an MIC of 4 μM, which is 2.7-fold higher than AmB (1.5 μM) and 2-fold lower than Natamycin (8 μM) [1]. This pattern of activity, where Eurocidin D is consistently less potent than the clinical gold standard AmB but more potent than the food-grade polyene Natamycin, is maintained across multiple A. fumigatus strains [1].

Antifungal Aspergillus MIC

Structural and Molecular Weight Differentiation of Eurocidin D from Eurocidins C and E

Eurocidin D can be analytically distinguished from its co-produced family members, Eurocidins C and E, by its molecular weight and elemental composition [1]. Eurocidin D (C40H61NO15) has a molecular weight of 795.92 Da. This is 14 Da heavier than Eurocidin C (C39H59NO15, 781.89 Da), a difference corresponding to a methylene (-CH2-) unit, and 16 Da heavier than Eurocidin E (C40H61NO14, 779.92 Da), a difference corresponding to an additional oxygen atom [1]. These precise mass differences are critical for accurate identification, purity assessment, and dereplication during isolation or procurement.

Natural Product Chemistry Polyene Macrolide Structure Elucidation

Unique Non-Fungicidal Bioactivity: Inhibition of Mast Cell Degranulation by Eurocidin D

Eurocidin D was isolated based on a distinct, non-fungicidal bioactivity: the inhibition of mast cell degranulation in a rat model [1]. This activity is not a class-wide property of all polyene macrolides and represents a specific functional differentiator for Eurocidin D [1]. In a cell-based assay, Eurocidin D inhibited histamine release from rat mast cells with an IC50 of 76.1 μg/mL [2]. This activity is not observed for the primary clinical benchmark Amphotericin B, highlighting a unique pharmacological profile that may be relevant for studies exploring the immunomodulatory potential of polyene scaffolds.

Immunomodulation Mast Cell Polyene Macrolide

Defined Research and Procurement Applications for Eurocidin D Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on Polyene Antifungal Potency

Eurocidin D is an ideal tool compound for SAR studies focused on the glycosylated polyene macrolide (GPM) scaffold. Its well-defined intermediate MIC profile against key Candida and Aspergillus species—16-fold less potent than Amphotericin B but 2-fold more potent than Natamycin [1]—provides a precise quantitative benchmark. This allows researchers to correlate specific structural features (e.g., the pentaene chromophore and specific sugar moiety) with the observed graded potency, making it superior to using either extreme of the activity spectrum for this purpose.

Analytical Chemistry and Dereplication of Eurocidin Congeners

In natural product discovery and isolation workflows, the unambiguous identification of Eurocidin D relies on its distinct molecular mass. The 14 Da difference from Eurocidin C and 16 Da difference from Eurocidin E [2] serve as definitive analytical markers. Procurement of a verified Eurocidin D standard is essential for laboratories using mass spectrometry to dereplicate complex fermentation extracts from Streptomyces species, ensuring accurate identification and purity assessment of isolated material.

Mechanistic Studies on Polyene-Induced Mast Cell Stabilization

Unlike Amphotericin B or Natamycin, Eurocidin D exhibits a quantifiable, non-fungicidal activity: the inhibition of rat mast cell degranulation with an IC50 of 76.1 μg/mL [3]. This makes it a uniquely valuable probe for researchers investigating the molecular determinants of polyene macrolide interaction with mammalian immune cells. Studies can leverage Eurocidin D to explore structure-activity relationships that separate membrane-disrupting antifungal effects from this specific immunomodulatory phenotype.

Biocontrol and Agricultural Research

The known antifungal activity of Eurocidin D against phytopathogenic fungi, as demonstrated by the biocontrol properties of its producer strain Streptomyces eurocidicus [4], positions this compound as a candidate for agricultural fungicide discovery. Its intermediate potency against filamentous fungi like A. fumigatus [1] suggests it may serve as a lead scaffold for developing crop protection agents with a defined spectrum of activity, particularly where the high potency of clinical antifungals is not required or may pose environmental risks.

Quote Request

Request a Quote for Eurocidin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.